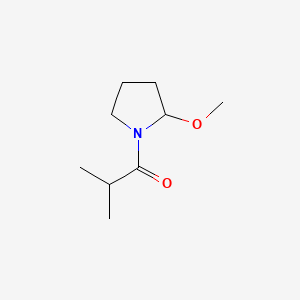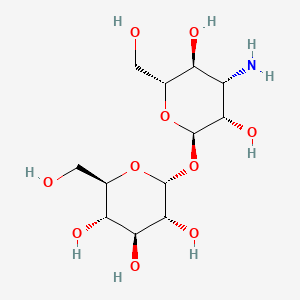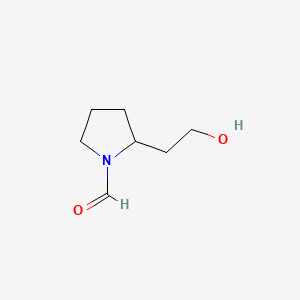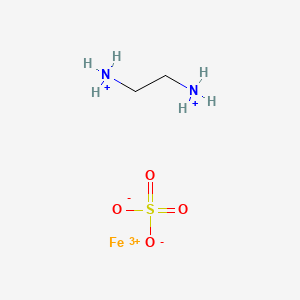
DIMETHYLSILOXANE, ETHYLENE OXIDE BLOCK COPOLYMER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylsiloxane, ethylene oxide block copolymer (polysiloxane) belongs to a group of polymeric organosilicon compounds that are commonly referred to as silicones . It is used as a lubricant, leveling aid, anti-fog, and anti-static agent . It is not readily biodegradable, is not expected to bioaccumulate nor be substantially toxic to environmental receptors .
Synthesis Analysis
A poly (dimethylsiloxane)-poly (ethylene oxide) (PDMS-PEO) vinyl terminated block copolymer has been synthesized via a simple hydrosilylation reaction between hydride-terminated PDMS and PEO divinyl ether .Molecular Structure Analysis
The molecular structure of the copolymer consists of a dimethylsiloxane molecular backbone in which some of the methyl groups are replaced by polyalkylenoxy or pyrrolidone groups linked through a propyl group to the silicone atom .Chemical Reactions Analysis
The copolymer has been used in the fabrication of flexible capillary microfluidic channel (FCMC) devices. The m-PDMS was fabricated by blending polydimethylsiloxane-ethylene oxide (60–70%) block copolymer (PDMS-b-PEO) additive with pre-PDMS .Physical And Chemical Properties Analysis
The copolymer is a pale yellow clear viscous liquid with a polyether odor . It has a boiling point of 205°C , a density of 1,007 kg/m3 at 25°C , and a viscosity of 24 mPA s (dynamic) (temperature not provided) .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
117272-76-1 |
|---|---|
Fórmula molecular |
C15H40O5Si4 |
Peso molecular |
412.82 |
Nombre IUPAC |
[dimethyl(trimethylsilyloxy)silyl]oxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C15H40O5Si4/c1-16-13-14-17-12-11-15-24(10,19-22(5,6)7)20-23(8,9)18-21(2,3)4/h11-15H2,1-10H3 |
Clave InChI |
ORMZLCYXFALIGS-UHFFFAOYSA-N |
SMILES |
COCCOCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Bromomethyl)-4,9-dihydroxy-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B568199.png)


![6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B568208.png)



